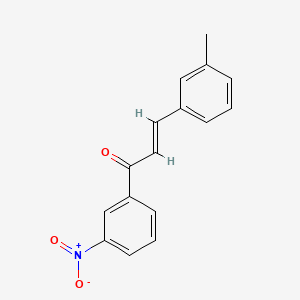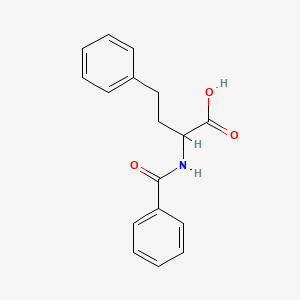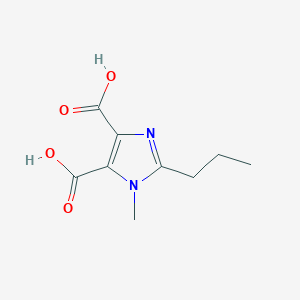
N-(2-Bromophenyl)cinnamamide
概要
説明
N-(2-Bromophenyl)cinnamamide is an organic compound with the molecular formula C15H12BrNO. It is a derivative of cinnamic acid, where the amide group is substituted with a 2-bromophenyl group.
科学的研究の応用
N-(2-Bromophenyl)cinnamamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in inhibiting the epidermal growth factor receptor (EGFR) kinase.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Studies: It has shown antimicrobial and antioxidant activities, making it useful in various biological assays.
Safety and Hazards
作用機序
Target of Action
N-(2-Bromophenyl)cinnamamide has been found to exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in signal transduction pathways, regulating various cellular mechanisms. Hyperactivation of EGFR can induce aggressive tumor progression and reduce sensitivity to antitumor drugs .
Mode of Action
The compound interacts with its target, EGFR, leading to inhibition of the receptor’s activity . This interaction results in the disruption of signal transduction pathways regulated by EGFR, thereby potentially inhibiting tumor progression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, the compound disrupts the downstream effects of this pathway, which include cell proliferation, differentiation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EGFR activity . This inhibition disrupts the downstream signaling pathways regulated by EGFR, potentially leading to reduced cell proliferation and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other compounds .
生化学分析
Biochemical Properties
N-(2-Bromophenyl)cinnamamide has been found to interact with various biomolecules in biochemical reactions . It contains two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide . The structure-activity relationship analysis indicates that the presence of 1-naphthyl in R2 position determines their significant activity against bacteria strains .
Temporal Effects in Laboratory Settings
Cinnamic acid derivatives are known for their stability and long-term effects on cellular function .
Metabolic Pathways
Cinnamic acid derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Cinnamic acid derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Cinnamic acid derivatives are known to be directed to specific compartments or organelles due to certain targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)cinnamamide can be synthesized through a variety of methods. One common approach involves the reaction of 2-bromoaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
化学反応の分析
Types of Reactions
N-(2-Bromophenyl)cinnamamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various N-substituted cinnamamides, while oxidation and reduction can lead to different functionalized derivatives.
類似化合物との比較
N-(2-Bromophenyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
- N-(4-Chlorophenyl)cinnamamide
- N-(2-Fluorophenyl)cinnamamide
- N-(2-Methylphenyl)cinnamamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets .
特性
IUPAC Name |
(E)-N-(2-bromophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGNQEIHILPJBW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71910-51-5 | |
| Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


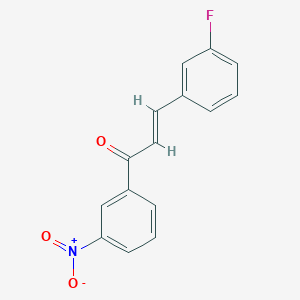
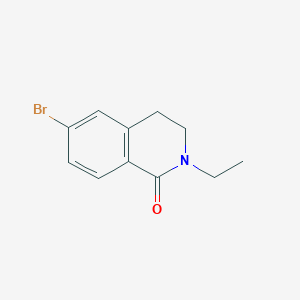
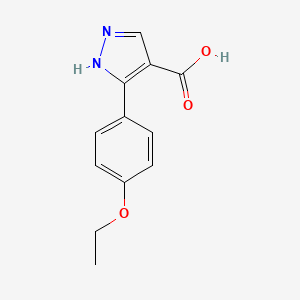
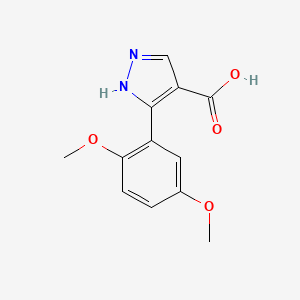
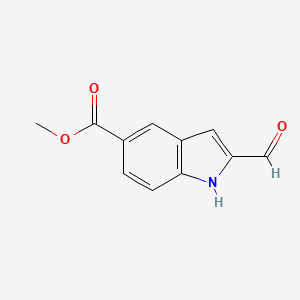
![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)
